Methanide

Description

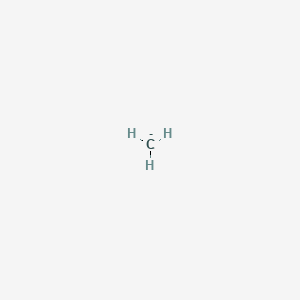

Structure

2D Structure

3D Structure

Properties

CAS No. |

15194-58-8 |

|---|---|

Molecular Formula |

CH3- |

Molecular Weight |

15.035 g/mol |

IUPAC Name |

carbanide |

InChI |

InChI=1S/CH3/h1H3/q-1 |

InChI Key |

LGRLWUINFJPLSH-UHFFFAOYSA-N |

SMILES |

[CH3-] |

Canonical SMILES |

[CH3-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Methanide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanide compounds, a unique class of carbides, are distinguished by their reaction with water to produce methane gas. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of two key methanides: aluminum carbide (Al₄C₃) and beryllium carbide (Be₂C). It details the pioneering work of Henri Moissan and Paul Lebeau, presents key physicochemical data in tabular format for easy comparison, and outlines detailed experimental protocols for their synthesis and hydrolysis. The guide also includes visualizations of chemical pathways and classifications to facilitate a deeper understanding of these historically significant compounds.

Introduction

This compound compounds belong to the broader category of ionic carbides, which are characterized by the presence of discrete carbon anions in their crystal lattices.[1] What specifically defines a this compound is its hydrolysis reaction, which yields methane (CH₄).[1] This property suggests the existence of isolated carbon atoms (C⁴⁻ ions) within the ionic lattice, which act as a strong Brønsted base, readily abstracting protons from water. The two most prominent examples of this compound compounds are aluminum carbide (Al₄C₃) and beryllium carbide (Be₂C).[1] Their discovery and synthesis were intrinsically linked to the development of high-temperature electric arc furnaces in the late 19th century, a technology pioneered by French chemist Henri Moissan.

Historical Discovery

The history of this compound compounds is a direct result of the advancements in electrochemistry and high-temperature chemistry at the end of the 19th century.

Henri Moissan and the Electric Arc Furnace

Henri Moissan's invention of the electric arc furnace in 1892 was a watershed moment in inorganic chemistry.[2] This apparatus, capable of reaching temperatures up to 3500 °C, allowed for the synthesis of a plethora of new materials, including many metal carbides that were previously inaccessible.[2] Moissan's work was foundational to the discovery and characterization of methanides.

Discovery of Aluminum Carbide (Al₄C₃)

In 1894, Henri Moissan reported the synthesis of aluminum carbide. By heating a mixture of aluminum and carbon in his electric arc furnace, he produced a crystalline compound.[3][4] He correctly identified its composition as Al₄C₃ and, crucially, observed its reaction with water to produce methane, thereby identifying it as a this compound.[5]

Discovery of Beryllium Carbide (Be₂C)

Following Moissan's work, his student Paul Lebeau successfully synthesized beryllium carbide in 1895. Lebeau adapted Moissan's electric furnace method to react beryllium oxide with carbon at high temperatures, producing beryllium carbide.[6] He reported his findings in the journal Comptes Rendus, noting that this new carbide also reacted with water to produce methane, solidifying its classification as a this compound.[7]

Classification of Carbides

To understand the context of methanides, it is useful to see their place within the broader classification of inorganic carbides. Carbides are generally categorized based on the nature of their chemical bonding.

Physicochemical Properties

The distinct properties of aluminum carbide and beryllium carbide are summarized below. These tables compile data from various sources to provide a comparative overview.

Aluminum Carbide (Al₄C₃)

| Property | Value | References |

| Molar Mass | 143.96 g/mol | [8] |

| Appearance | Pale yellow to brown hexagonal crystals | [8] |

| Density | 2.36 g/cm³ | [9] |

| Melting Point | ~2100 °C (decomposes >1400 °C) | [9] |

| Crystal Structure | Rhombohedral | [10] |

| Space Group | R-3m (No. 166) | [10] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -209 kJ/mol | [9] |

| Std. Molar Entropy (S⦵₂₉₈) | 88.95 J/(mol·K) | [9] |

| Molar Heat Capacity (Cp) | 116.8 J/(mol·K) | [9] |

Beryllium Carbide (Be₂C)

| Property | Value | References |

| Molar Mass | 30.035 g/mol | [11] |

| Appearance | Yellow to red crystals | [11] |

| Density | 1.90 g/cm³ | [11] |

| Melting Point | ~2100 °C (decomposes) | [11] |

| Crystal Structure | Cubic (Antifluorite) | [11] |

| Space Group | Fm-3m (No. 225) | [12] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -56.48 kJ/mol (gas phase) | [7] |

| Std. Molar Entropy (S⦵₂₉₈) | 242.62 J/(mol·K) (gas phase) | [7] |

| Molar Heat Capacity (Cp) | 29.63 J/(mol·K) (gas phase) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of aluminum carbide and beryllium carbide based on historical accounts and modern laboratory practices. Extreme caution must be exercised, particularly when working with beryllium compounds, which are highly toxic and carcinogenic. [13]

Synthesis of Methanides via Electric Arc Furnace

This protocol describes the general method pioneered by Henri Moissan for the synthesis of metal carbides.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. fischer-tropsch.org [fischer-tropsch.org]

- 3. shop.nanografi.com [shop.nanografi.com]

- 4. Carbides [unacademy.com]

- 5. Hydrolysis of aluminum carbide – equation and nature of the reaction | MEL Chemistry [melscience.com]

- 6. metal carbides | Total Materia [totalmateria.com]

- 7. Beryllium carbide [webbook.nist.gov]

- 8. aluminum carbide [chemister.ru]

- 9. Aluminium carbide - Wikipedia [en.wikipedia.org]

- 10. webqc.org [webqc.org]

- 11. Beryllium carbide - Wikipedia [en.wikipedia.org]

- 12. info.ornl.gov [info.ornl.gov]

- 13. Beryllium carbide | CBe2 | CID 68173 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical studies of methanide ion stability

An In-depth Technical Guide on the Theoretical Studies of Methanide Ion Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound ion (CH₃⁻), the conjugate base of methane, represents the simplest carbanion. Its extreme reactivity and basicity make experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for understanding its intrinsic properties. This guide provides a comprehensive overview of the theoretical methodologies used to study the stability, structure, and electronic features of the this compound ion. We present key quantitative data, detail the computational protocols for its determination, and illustrate the fundamental thermodynamic relationships governing its stability.

Introduction

Carbanions are fundamental reactive intermediates in organic chemistry and are central to the function of many organometallic reagents.[1][2] The this compound ion, CH₃⁻, is the parent compound for alkyl anions. Due to its high concentration of negative charge on a single carbon atom with no stabilizing substituents, it is one of the most basic and nucleophilic species known.[3] Methane is an exceptionally weak acid, with an estimated pKa of 56, highlighting the extreme instability and reactivity of its conjugate base.[4]

Direct experimental investigation of the free this compound ion is difficult. Therefore, gas-phase studies and high-level quantum chemical calculations are the primary sources of reliable data on its intrinsic stability and structure.[5][6] This guide synthesizes the findings from theoretical studies, providing a framework for understanding and predicting the behavior of this fundamental chemical entity.

Theoretical Framework for Stability Analysis

The thermodynamic stability of the this compound ion is quantified through several key energetic parameters. These parameters are interconnected through a thermochemical cycle.

-

Proton Affinity (PA): The proton affinity of the this compound ion is the negative of the enthalpy change (ΔH) for its protonation to form methane in the gas phase. It is a direct measure of the ion's basicity.

-

Reaction: CH₃⁻(g) + H⁺(g) → CH₄(g)

-

-

Gas-Phase Acidity (ΔH°acid): The gas-phase acidity of methane is the enthalpy change for its deprotonation to form the this compound ion. It is numerically equal to the proton affinity of CH₃⁻.

-

Electron Affinity (EA): The electron affinity of the methyl radical (CH₃•) is the energy released when the radical accepts an electron to form the this compound ion. A positive EA indicates that the resulting anion is stable relative to the neutral radical and an electron.[7][8]

-

Reaction: CH₃•(g) + e⁻ → CH₃⁻(g)

-

-

Bond Dissociation Energy (BDE): The homolytic bond dissociation energy of a C-H bond in methane is the enthalpy change required to break the bond, forming a methyl radical and a hydrogen atom.[9][10]

-

Reaction: CH₄(g) → CH₃•(g) + H•(g)

-

These quantities are linked through a well-defined thermochemical cycle, which allows for the determination of one value if the others are known.

Computational Methodologies

High-level ab initio and density functional theory (DFT) methods are the primary tools for studying the this compound ion. The choice of method and basis set is critical for obtaining accurate results.

Key Experimental and Computational Protocols

Computational Protocol: Calculating Thermochemical Data

-

Geometry Optimization: The three-dimensional structures of all species in the relevant reaction (e.g., CH₄, CH₃⁻, CH₃•) are optimized to find their lowest energy conformation. A common approach is to use DFT methods, such as B3LYP, with a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) to account for diffuse electron density in the anion.[5]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.[5] This step confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more computationally expensive, high-level method, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster theory (e.g., CCSD(T)).[11][12]

-

Enthalpy Calculation: The proton affinity, electron affinity, or bond dissociation energy is then calculated as the difference in the total energies (including ZPVE and thermal corrections) between the products and reactants at a standard temperature (typically 298.15 K).

Experimental Protocol: Gas-Phase Acidity Measurement

Gas-phase acidities are often determined using Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry.[5]

-

Ion Generation: The this compound ion is generated in the high-vacuum chamber of the FT-ICR instrument, often through proton abstraction from a suitable precursor.

-

Bracketing Reactions: The ion is allowed to react with a series of reference acids (HA) with known gas-phase acidities. By observing whether proton transfer occurs, the acidity of methane can be "bracketed" between two reference compounds.

-

If CH₃⁻ + HA → CH₄ + A⁻ occurs, HA is a stronger acid than CH₄.

-

If the reverse reaction occurs, HA is a weaker acid.

-

-

Equilibrium Measurement: For reactions where the acidities are very close, the equilibrium constant can be measured to determine the precise difference in acidity.

Quantitative Data and Structural Properties

Theoretical calculations provide detailed insights into the geometry and stability of the this compound ion.

Structural Parameters

Unlike the planar methyl radical (D₃h symmetry), the this compound ion adopts a pyramidal geometry (C₃v symmetry) due to the electrostatic repulsion of the lone pair of electrons.[2][7][8]

| Parameter | CH₃⁻ (this compound Ion) | CH₃• (Methyl Radical) |

| Symmetry | C₃v (Pyramidal) | D₃h (Trigonal Planar) |

| C-H Bond Length | ~1.11 Å | ~1.08 Å |

| H-C-H Angle | ~100-105° | 120° |

| Inversion Barrier | ~2 kcal/mol[2] | Not Applicable |

Thermochemical Data

The following table summarizes representative theoretical and experimental values for the key stability parameters of the this compound ion. Values can vary based on the level of theory and basis set used.

| Parameter | Theoretical Value (kJ/mol) | Experimental Value (kJ/mol) | Method/Reference |

| Proton Affinity of CH₃⁻ | ~1744 | 1743.6 ± 2.9 | D-EA[13] |

| Gas-Phase Acidity of CH₄ | ~1744 | 1743.6 ± 2.9 | D-EA[13] |

| Electron Affinity of CH₃• | 7.7 ± 3.4 | 7.4 ± 0.5 | Photoelectron Spectroscopy |

| C-H Bond Dissociation Energy of CH₄ | ~439 | 439.3 ± 0.4[9] | Various |

Visualizing Relationships and Workflows

Diagrams generated using Graphviz help to visualize the complex relationships and processes involved in the theoretical study of this compound ion stability.

Conclusion

Theoretical studies provide a robust and essential framework for quantifying the stability and understanding the structural characteristics of the highly reactive this compound ion. Computational methods, ranging from DFT to high-level coupled-cluster theory, consistently show that CH₃⁻ is a pyramidal species with a very high proton affinity, confirming its status as a superbase. The quantitative data derived from these calculations are in excellent agreement with available gas-phase experimental results, validating the power of modern computational chemistry. This guide provides researchers with the foundational knowledge of the theoretical principles, computational protocols, and key data points necessary to understand the intrinsic properties of this fundamental carbanion.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. siue.edu [siue.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methane - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Electron affinity of the methyl radical: Structures of CH3 and CH3- - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron affinity of the methyl radical: Structures of CH(3) and CH(3)- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methane [webbook.nist.gov]

The Electronic Architecture of the Methanide Carbanion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methanide carbanion (CH₃⁻), the simplest alkyl anion, represents a fundamental species in organic chemistry. Its electronic structure, characterized by a pyramidal geometry and a lone pair of electrons on the carbon atom, dictates its high reactivity and nucleophilicity. Understanding the nuanced details of its molecular geometry, hybridization, and orbital energies is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the electronic structure of the this compound carbanion, supported by quantitative data from experimental and computational studies, detailed experimental protocols, and visualizations of key concepts.

Introduction

The this compound carbanion is the conjugate base of methane, formed by the removal of a proton.[1] For a long time, the existence of simple alkyl anions as free species was debated, with many theoretical studies predicting that even the this compound anion should be an unbound species.[2] However, in 1978, the this compound anion was unambiguously synthesized, and its electron affinity was determined, confirming it as a bound, albeit barely stable, species. This discovery opened the door to a deeper understanding of the structure and reactivity of one of the most fundamental reactive intermediates in organic chemistry.

This guide will delve into the core aspects of the this compound carbanion's electronic structure, providing a comprehensive resource for researchers in various fields, including organic synthesis, computational chemistry, and drug development, where the manipulation of carbanionic intermediates is often a key strategy.

Molecular Geometry and Hybridization

Unlike its planar radical counterpart (CH₃•), the this compound carbanion adopts a pyramidal geometry with C₃ᵥ symmetry.[3] This structure is isoelectronic with ammonia (NH₃).[4] The central carbon atom in the this compound anion is sp³ hybridized, with three of the hybrid orbitals forming sigma bonds with the hydrogen atoms and the fourth orbital accommodating the lone pair of electrons.[5][6] This sp³ hybridization and the presence of the lone pair are responsible for the pyramidal shape, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.[2]

The H-C-H bond angle in the this compound carbanion has been experimentally determined to be approximately 108° . This is slightly smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the greater repulsion exerted by the lone pair of electrons compared to the bonding pairs. The molecule undergoes rapid inversion, similar to the nitrogen inversion in ammonia, with a measured inversion barrier of about 1.3 kcal/mol.[5]

Quantitative Data

The following tables summarize key quantitative data on the electronic and structural properties of the this compound carbanion, compiled from experimental and computational studies.

| Parameter | Experimental Value | Computational Value | Reference(s) |

| Electron Affinity (CH₃) | 1.84 ± 0.69 kcal/mol[7] | 1.64 ± 0.3 kcal/mol[7] | [7] |

| +1.8 kcal/mol | -8.3 kcal/mol (CISD)[7] | [7] | |

| Molecular Geometry | Pyramidal (C₃ᵥ) | Pyramidal (C₃ᵥ)[3][8] | [3][8] |

| H-C-H Bond Angle | ~108° | ~110°[9] | [9] |

| Inversion Barrier | 1.3 kcal/mol | ~2 kcal/mol[5] | [5] |

| Symmetry | C₃ᵥ | C₃ᵥ[3][8] | [3][8] |

| Isotope | Umbrella Vibrational Frequency (cm⁻¹) | Inversion Splitting (cm⁻¹) | Reference |

| CH₃⁻ | 444(13) | 21(5) | [10] |

| CD₃⁻ | 373(12) | 6(4) | [10] |

Experimental Protocols

Synthesis of Gas-Phase this compound Anion

The first unambiguous synthesis of the this compound anion in the gas phase was achieved by subjecting ketene (CH₂CO) to an electric discharge.[2]

Detailed Methodology:

-

Precursor Preparation: Ketene is synthesized by the pyrolysis of acetone. Commercial acetone is vaporized and passed through a heated glass tube filled with broken porcelain at a temperature of 695–705°C. The resulting gas mixture, containing ketene, methane, carbon monoxide, and ethylene, is then cooled.

-

Anion Generation: The gas mixture containing ketene is introduced into a flowing afterglow apparatus. An electric discharge is initiated within this gas stream.

-

Ion Formation: The electric discharge leads to the fragmentation of ketene and subsequent electron attachment processes, resulting in the formation of the this compound anion (CH₃⁻). The exact mechanism is complex but is believed to involve dissociative electron attachment to ketene or its fragments.

-

Mass Selection: The resulting ions are then extracted and mass-selected using a mass spectrometer to isolate the CH₃⁻ ions for further study.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a key technique used to determine the electron affinity of the methyl radical and to probe the vibrational structure of the this compound anion.

Detailed Methodology:

-

Ion Beam Generation: A beam of mass-selected this compound anions is generated using the method described above.

-

Photodetachment: The anion beam is intersected by a high-intensity monochromatic laser beam. In a typical setup, a Nd:YAG laser is used, often at its fundamental wavelength (1064 nm) or other specific wavelengths.

-

Electron Ejection: The photons from the laser cause photodetachment of an electron from the this compound anion, leaving behind a neutral methyl radical (CH₃•).

-

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron spectrometer, such as a "magnetic bottle" type spectrometer.

-

Data Analysis: The photoelectron spectrum, a plot of the number of electrons versus their kinetic energy, is obtained. The electron affinity is determined from the energy difference between the ground vibrational states of the anion and the neutral radical. The spectrum also reveals vibrational progressions, which provide information about the geometry change upon photodetachment and the vibrational frequencies of the anion.[10] The raw data from velocity-mapped imaging detectors is often processed using an inverse Abel transformation to obtain the kinetic energy distribution.[7]

Computational Methods

Ab initio molecular orbital theory and density functional theory (DFT) are powerful tools for investigating the electronic structure of the this compound carbanion.[3][8]

Typical Computational Protocol:

-

Method Selection: A high level of theory is chosen to accurately capture the electronic structure of this small anion. Coupled-cluster methods, such as CCSD(T), are often considered the "gold standard" for accuracy. Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4) and various DFT functionals (e.g., B3LYP, M06-2X) are also commonly employed.

-

Basis Set Selection: A flexible and diffuse basis set is crucial for describing the loosely bound electron of the anion. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ or aug-cc-pVQZ, are typically used.

-

Geometry Optimization: The molecular geometry of the this compound anion is optimized to find the minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical values for the vibrational modes, which can be compared with experimental data.

-

Property Calculation: Other properties, such as the electron affinity of the methyl radical and the inversion barrier of the this compound anion, can be calculated from the energies of the relevant species (CH₃⁻, CH₃•, and the transition state for inversion).

Visualizations

Formation of this compound Carbanion from Methane

Caption: Deprotonation of methane by a strong base to form the this compound carbanion.

Experimental Workflow for Photoelectron Spectroscopy

Caption: Workflow for the photoelectron spectroscopy of the this compound carbanion.

Conclusion

The this compound carbanion, despite its simple composition, exhibits a rich and complex electronic structure that has been elucidated through a combination of sophisticated experimental techniques and high-level computational methods. Its pyramidal geometry, sp³ hybridization, and low-lying inversion barrier are defining features that govern its high reactivity. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize the fundamental properties of this important reactive intermediate. A thorough grasp of the electronic architecture of the this compound carbanion is essential for advancing our knowledge in areas ranging from fundamental organic reaction mechanisms to the design of novel chemical entities with therapeutic potential.

References

- 1. Photoelectron spectroscopy of low valent organophosphorus compounds, P–CH3, H–P [[double bond, length as m-dash]] CH2 and P [[double bond, length as m-dash]] CH2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.iupac.org [publications.iupac.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Item - Photoelectron Spectroscopy of the Methide Anion: Electron Affinities of â¢CH3 and â¢CD3 and Inversion Splittings of CH3â and CD3â - American Chemical Society - Figshare [acs.figshare.com]

- 10. Photoelectron Spectroscopy of the Methide Anion: Electron Affinities of •CH₃ and •CD₃ and Inversion Splittings of CH₃‾ and CD₃‾ - White Rose Research Online [eprints.whiterose.ac.uk]

An In-depth Technical Guide to Methanide, Methyl Radical, and Methyl Cation: Core Concepts for Researchers and Drug Development Professionals

Abstract

The seemingly subtle variation in the number of electrons associated with a methyl group gives rise to three highly reactive and fundamentally distinct chemical entities: the methanide anion (CH₃⁻), the methyl radical (CH₃•), and the methyl cation (CH₃⁺). Understanding the nuanced differences in their structure, stability, and reactivity is paramount for professionals in chemical research and drug development. While these species are too transient to act as signaling molecules themselves, their properties underpin the strategic use of methylation in medicinal chemistry to modulate the pharmacological profiles of drug candidates. This technical guide provides a comparative analysis of these three species, including their key physicochemical properties, experimental generation and characterization methods, and their conceptual relevance to the design and optimization of therapeutics.

Introduction

The methyl group is a ubiquitous moiety in organic chemistry and medicinal chemistry. Its small size and lipophilic character make it a powerful tool for probing and modifying molecular interactions. The removal or addition of electrons to a methyl group generates the this compound anion, methyl radical, and methyl cation, each with unique electronic configurations and chemical behaviors. While these species are often fleeting intermediates in chemical reactions, a thorough understanding of their intrinsic properties provides a rational basis for designing stable, effective, and safe pharmaceuticals. This guide will delve into the core characteristics of each of these reactive methyl species, offering a comparative perspective for researchers and drug development professionals.

Comparative Analysis of this compound, Methyl Radical, and Methyl Cation

The fundamental differences between the this compound anion, methyl radical, and methyl cation stem from the number of valence electrons around the central carbon atom, which dictates their geometry, stability, and mode of reaction.

Electronic Structure and Geometry

The electronic configuration of the central carbon atom in each species determines its hybridization and three-dimensional structure.

-

This compound Anion (CH₃⁻): With eight valence electrons, the carbon in the this compound anion is sp³ hybridized. The four sp³ hybrid orbitals are arranged in a trigonal pyramidal geometry, with three orbitals forming covalent bonds with hydrogen atoms and the fourth holding a lone pair of electrons.[1] This lone pair is responsible for the anion's strong nucleophilic and basic character.

-

Methyl Radical (CH₃•): The methyl radical possesses seven valence electrons. Experimental evidence from Electron Paramagnetic Resonance (EPR) spectroscopy indicates a trigonal planar geometry.[2] The carbon atom is considered to be sp² hybridized, with the three sp² orbitals forming bonds with the hydrogen atoms at 120° angles to each other.[3] The unpaired electron resides in the unhybridized p orbital, perpendicular to the molecular plane.[2][4]

-

Methyl Cation (CH₃⁺): The methyl cation is electron-deficient with only six valence electrons. It adopts a trigonal planar geometry with the carbon atom being sp² hybridized.[2] The three sp² hybrid orbitals form bonds with the hydrogen atoms, and the unhybridized p orbital is empty. This empty p orbital makes the methyl cation a potent electrophile.

Diagram: Hybridization and Geometry

Caption: A diagram illustrating the hybridization and geometry of the this compound anion, methyl radical, and methyl cation.

Stability

The stability of these reactive intermediates is influenced by electronic effects such as hyperconjugation and inductive effects. The general order of stability for simple alkyl radicals and carbocations is tertiary > secondary > primary > methyl.[5][6][7]

-

This compound Anion: As a carbanion, the this compound anion is destabilized by electron-donating alkyl groups. Therefore, the methyl anion is the most stable among primary, secondary, and tertiary carbanions. Its stability can be increased by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance or inductive effects.[1]

-

Methyl Radical: The methyl radical is the least stable of the alkyl radicals.[5][6] It is an electron-deficient species and is stabilized by electron-donating groups through hyperconjugation.[5][6]

-

Methyl Cation: The methyl cation is the least stable of all carbocations.[7][8] Like the methyl radical, it is electron-deficient and is stabilized by electron-donating groups that can delocalize the positive charge.[7]

Diagram: Relative Stability

Caption: A diagram showing the relative stability trends for carbanions, carbon radicals, and carbocations.

Reactivity

The distinct electronic nature of each species dictates its characteristic reactivity.

-

This compound Anion: As a strong base and nucleophile, the this compound anion readily reacts with electrophiles and proton donors. In organic synthesis, sources of this compound, such as methyllithium, are used to form new carbon-carbon bonds.[8]

-

Methyl Radical: The methyl radical is highly reactive and participates in radical chain reactions, including abstraction of atoms (e.g., hydrogen) and addition to double bonds.[7] It can also dimerize to form ethane.[3]

-

Methyl Cation: As a powerful electrophile, the methyl cation readily reacts with nucleophiles. In many organic reactions, molecules that can deliver a methyl group to a nucleophile are considered "methyl cation equivalents".[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound anion, methyl radical, and methyl cation, providing a basis for direct comparison.

Table 1: Structural and Energetic Properties

| Property | This compound (CH₃⁻) | Methyl Radical (CH₃•) | Methyl Cation (CH₃⁺) |

| Hybridization | sp³ | sp² | sp² |

| Geometry | Trigonal Pyramidal | Trigonal Planar | Trigonal Planar |

| H-C-H Bond Angle | <109.5° | ~120°[3] | ~120° |

| C-H Bond Length (Å) | ~1.11 | ~1.08 | ~1.09 |

| Ionization Potential (eV) | - | 9.84[3] | - |

| Electron Affinity (kcal/mol) | ~1.8 | - | - |

| C-H Bond Dissociation Energy (kcal/mol) of Methane | - | 104.9 (to form CH₃• + H•)[10] | 314 (to form CH₃⁺ + H⁻) |

Note: Bond lengths and angles can vary slightly depending on the experimental or computational method used.

Experimental Protocols: Generation and Characterization

The high reactivity of these species necessitates specialized techniques for their generation and characterization, often under vacuum or in inert matrices at low temperatures.

This compound Anion (CH₃⁻)

Generation: The this compound anion is typically not handled in its free form but is generated and used in the form of organometallic reagents, most commonly methyllithium (CH₃Li) .

-

Protocol: Synthesis of Methyllithium

-

Reactants: Lithium metal and methyl bromide (or methyl chloride) in an anhydrous ether solvent (e.g., diethyl ether).[10][11]

-

Procedure: A suspension of lithium metal in diethyl ether is treated with methyl bromide. The reaction is exothermic and needs to be controlled by cooling. 2 Li + CH₃Br → CH₃Li + LiBr

-

Purification: Commercially available methyllithium often contains lithium bromide as a complex. "Halide-free" methyllithium can be prepared using methyl chloride, as lithium chloride precipitates from the ether solution.[10][11]

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷Li NMR are powerful tools for characterizing organolithium compounds like methyllithium.[12][13] NMR can provide information about the aggregation state of the organometallic species in solution.[12]

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the solid-state structure of methyllithium and its aggregates.[14]

Methyl Radical (CH₃•)

Generation: Methyl radicals are typically generated through homolytic cleavage of a weak bond using heat or light.

-

Protocol 1: Pyrolysis

-

Precursor: Dimethyl mercury or methyl iodide.[10]

-

Procedure: The precursor is passed through a heated tube (pyrolysis) in a high-vacuum system. The high temperature causes the homolytic cleavage of the C-Hg or C-I bond, respectively, to generate methyl radicals.

-

-

Protocol 2: Photolysis

Characterization:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct method for detecting and characterizing radical species.[2] The EPR spectrum of the methyl radical shows a characteristic 1:3:3:1 quartet due to the hyperfine coupling of the unpaired electron with the three equivalent protons.[7][15]

-

Matrix Isolation Spectroscopy: This technique involves trapping the generated radicals in an inert gas matrix (e.g., argon) at very low temperatures.[10] This allows for the spectroscopic study (e.g., infrared spectroscopy) of the otherwise short-lived radical.

Methyl Cation (CH₃⁺)

Generation: The methyl cation is highly unstable and is typically generated in the gas phase or in superacidic media.

-

Protocol: Femtosecond Pump-Probe Mass Spectrometry

-

Precursor: Methyl halides (e.g., methyl iodide) adsorbed on a surface.[11]

-

Procedure: The adsorbed molecules are irradiated with a femtosecond laser pulse (pump pulse) to induce photodissociation. A second, time-delayed laser pulse (probe pulse) ionizes the fragments, which are then detected by a time-of-flight mass spectrometer.[16]

-

Characterization:

-

Mass Spectrometry: The mass-to-charge ratio of the methyl cation can be readily determined using mass spectrometry.

-

NMR Spectroscopy in Superacids: The methyl cation can be stabilized and observed in superacid media, allowing for its characterization by NMR spectroscopy.

Diagram: Experimental Workflow for Methyl Radical Generation and Detection

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. US6861011B1 - Process for preparing methyllithium - Google Patents [patents.google.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical SAM-Mediated Methylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray Structures of Some Organometallic Compounds - Google 圖書 [books.google.com.hk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyllithium - Wikipedia [en.wikipedia.org]

- 11. Methyllithium [chemeurope.com]

- 12. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

The Methanide Ion: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methanide ion (CH₃⁻), the simplest carbanion, represents a cornerstone of organometallic chemistry and a species of profound reactivity. Though fleeting in its free state, its character as a potent nucleophile and an exceptionally strong base underpins a vast array of synthetic transformations. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the this compound ion. It delves into its structure, bonding, and thermochemical properties, offering a quantitative basis for understanding its behavior. Detailed experimental protocols for the generation of its practical equivalents, methyllithium and methyl Grignard reagents, are provided, alongside an examination of its core reactivity patterns. The presented data, summarized in clear tabular formats, and visualized through reaction pathways and logical diagrams, offer a comprehensive resource for professionals leveraging the power of this fundamental reactive intermediate.

Introduction

The this compound ion, CH₃⁻, is the conjugate base of methane and is characterized by a lone pair of electrons on a trivalent carbon atom, bestowing upon it a formal negative charge.[1] Its extreme basicity and nucleophilicity make it a highly reactive and unstable species that is typically not observed in isolation.[2][3] In practical organic synthesis, the reactivity of the this compound ion is harnessed through the use of organometallic reagents such as methyllithium (CH₃Li) and methylmagnesium halides (CH₃MgX), where the carbon-metal bond is highly polarized, imparting significant carbanionic character to the methyl group.[3] Understanding the intrinsic properties and reactivity of the this compound ion is crucial for predicting and controlling the outcomes of a wide range of chemical reactions, from simple acid-base chemistry to the formation of complex carbon-carbon bonds.

Structure and Bonding

The this compound ion, in its localized state, possesses a trigonal pyramidal geometry, a consequence of the sp³ hybridization of the carbon atom, with the lone pair occupying one of the hybrid orbitals. This geometry is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. The structure of its conjugate acid, methane, provides a useful reference point for understanding the bonding in the this compound ion's precursors.

Physicochemical Properties

The fundamental properties of the this compound ion and its conjugate acid, methane, are summarized below. These values highlight the extreme basicity of the this compound ion and the strength of the C-H bonds in methane.

| Property | Value |

| Methane (CH₄) | |

| C-H Bond Length | 1.087 Å |

| H-C-H Bond Angle | 109.471° |

| pKa | ~50-60[4][5] |

| This compound Ion (CH₃⁻) | |

| Gas-Phase Proton Affinity | 1743 kJ/mol |

Thermodynamic Data

The reactivity of the this compound ion is fundamentally governed by thermodynamic principles. Key data, including bond dissociation energies and pKa values of related hydrocarbons, provide a quantitative framework for understanding its behavior as a strong base and nucleophile.

Bond Dissociation Energies of Methane

The successive bond dissociation energies (BDEs) for methane illustrate the energy required to homolytically cleave the C-H bonds. These values are crucial for understanding radical reactions involving methane and its fragments.

| Bond Dissociation | ΔH (kJ/mol) | ΔH (kcal/mol) |

| D(CH₃−H) | 439[6][7] | 105[6][8] |

| D(CH₂−H) | 460[6] | 110[6][8] |

| D(CH−H) | 423[6] | 101[6][8] |

| D(C−H) | 339[6] | 81[6][8] |

| Average C-H Bond Energy | 414 [6] | 99 [6] |

Acidity of Hydrocarbons

The pKa values of simple hydrocarbons underscore the extremely low acidity of alkanes, and consequently, the immense basicity of their conjugate bases. The this compound ion, as the conjugate base of methane, is one of the strongest bases in organic chemistry.

| Hydrocarbon | pKa |

| Methane (CH₄) | ~50-60[4][5] |

| Ethane (C₂H₆) | ~50 |

| Ethylene (C₂H₄) | 44[5] |

| Acetylene (C₂H₂) | 25[5] |

| Toluene (C₆H₅CH₃) | ~43 |

| Cyclopentadiene | 16[5] |

Fundamental Reactivity

The high electron density on the carbon atom of the this compound ion dictates its two primary modes of reactivity: as a strong base and as a potent nucleophile.

Basicity

As the conjugate base of a very weak acid (methane, pKa ~50-60), the this compound ion is an exceptionally strong base.[4][5] It will readily deprotonate a wide range of compounds containing acidic protons, including water, alcohols, amines, and terminal alkynes. This high basicity necessitates the use of anhydrous and aprotic solvents when using this compound equivalents like methyllithium or Grignard reagents.

Nucleophilicity

The this compound ion is a powerful nucleophile, readily attacking electrophilic centers to form new carbon-carbon bonds.[3] This reactivity is most commonly exploited in reactions with carbonyl compounds, epoxides, and alkyl halides.

This compound equivalents, such as methyllithium and methyl Grignard reagents, undergo nucleophilic addition to aldehydes and ketones, forming secondary and tertiary alcohols, respectively, after an acidic workup.[9][10]

Experimental Protocols

The generation and handling of this compound equivalents require stringent anhydrous and anaerobic conditions due to their high reactivity towards water and oxygen.

Preparation of Methyllithium

Methyllithium is typically prepared by the reaction of a methyl halide with lithium metal in an ethereal solvent.

Materials:

-

Dry, three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.

-

Lithium metal (dispersion or wire).

-

Methyl bromide or methyl iodide.

-

Anhydrous diethyl ether or tetrahydrofuran (THF).

Procedure:

-

The apparatus is flame-dried or oven-dried and assembled under a positive pressure of an inert gas (argon or nitrogen).[11]

-

Lithium metal is added to the flask containing anhydrous diethyl ether.

-

A solution of methyl halide in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium.

-

The reaction is often initiated by gentle warming or the addition of an iodine crystal. An exothermic reaction will ensue, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The resulting solution of methyllithium is then standardized by titration (e.g., Gilman titration) before use.[12]

Preparation of Methylmagnesium Halide (Grignard Reagent)

Methyl Grignard reagents are prepared by the reaction of a methyl halide with magnesium turnings.

Materials:

-

Dry, three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.

-

Magnesium turnings.

-

Methyl bromide or methyl iodide.

-

Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Iodine crystal (as an initiator).

Procedure:

-

The glassware is rigorously dried and assembled under an inert atmosphere.

-

Magnesium turnings are placed in the flask.

-

A small crystal of iodine is often added to activate the magnesium surface.

-

A small amount of the methyl halide solution in anhydrous ether is added to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once the reaction has started, the remaining methyl halide solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is typically refluxed for a period to ensure all the magnesium has reacted.

-

The resulting Grignard reagent solution is a cloudy, grey to brown mixture and should be used directly or standardized.

Conclusion

The this compound ion, while an ephemeral species, is a central concept in understanding the reactivity of some of the most powerful reagents in organic synthesis. Its extreme basicity and nucleophilicity, quantified by its high proton affinity and the low pKa of its conjugate acid, drive a wide array of chemical transformations. By utilizing its practical equivalents, methyllithium and methyl Grignard reagents, chemists can harness the synthetic power of the this compound synthon to construct complex molecular architectures. A thorough understanding of the principles and experimental considerations outlined in this guide is essential for the safe and effective application of these invaluable synthetic tools in research and development.

References

- 1. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ochemtutor.com [ochemtutor.com]

- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.in [brainly.in]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of Methanide in Organometallic Chemistry: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the role of the methanide ligand (CH₃⁻) in organometallic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, structure, reactivity, and catalytic applications of this compound-containing organometallic complexes. This document summarizes key quantitative data, details experimental protocols for significant reactions, and visualizes complex pathways and workflows to facilitate a deeper understanding of this fundamental chemical entity.

Introduction to this compound in Organometallic Chemistry

The this compound anion (CH₃⁻), the simplest alkyl anion, serves as a fundamental building block in organometallic chemistry.[1] Its role extends from being a simple spectator ligand to actively participating in crucial bond-forming and bond-breaking steps in catalytic cycles. Organometallic compounds featuring metal-carbon bonds are integral to a vast array of chemical transformations, and this compound complexes are key players in many of these processes.[2] The reactivity of organometallic reagents often mirrors that of carbanions, making them potent nucleophiles in various reactions.[3]

This guide will explore the multifaceted nature of this compound ligands, focusing on their involvement in the synthesis of novel complexes, their structural characteristics, and their participation in significant organometallic reactions such as C-H activation and catalysis.

Synthesis of this compound Complexes

The synthesis of organometallic compounds, including this compound complexes, typically involves one of several key M-C bond-forming reactions.[4] Common methods include the reaction of a metal halide with an organolithium or Grignard reagent, or through sigma-bond metathesis.[4][5]

General Synthetic Routes

-

Salt Metathesis: This is a widely employed method for the synthesis of yttrium methanediide silanide complexes, for example.[6][7][8][9][10] The reaction involves the exchange of ligands between two metal centers, typically a metal halide and an alkali metal salt of the desired ligand.

-

Sigma-Bond Metathesis: This reaction involves the exchange of a metal-ligand sigma bond with a sigma bond from another reagent, such as a C-H bond in a hydrocarbon.[5] This process is particularly relevant for d⁰ metal complexes and f-block elements.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Yttrium Methanediide Silanide Complex [6][8][10]

This protocol describes the synthesis of [Y(BIPM)(SiᵗBu₂Me)(THF)] (BIPM = {C(PPh₂NSiMe₃)₂}), a representative yttrium methanediide silanide complex, via a salt metathesis reaction.[6][8][10]

-

Materials:

-

[Y(BIPM)(I)(THF)₂]

-

NaSiᵗBu₂Me

-

Toluene (anhydrous)

-

THF (anhydrous)

-

-

Procedure:

-

In a nitrogen-filled glovebox, combine [Y(BIPM)(I)(THF)₂] and a stoichiometric equivalent of NaSiᵗBu₂Me in a Schlenk flask.

-

Add anhydrous toluene to the flask and stir the resulting suspension at room temperature.

-

Monitor the reaction progress by ¹H and ³¹P{¹H} NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the precipitated sodium iodide.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid product from a concentrated toluene solution at low temperature to obtain colorless crystals of [Y(BIPM)(SiᵗBu₂Me)(THF)].

-

-

Characterization: The product is characterized by multinuclear NMR spectroscopy (¹H, ¹³C{¹H}, ²⁹Si{¹H}, ³¹P{¹H}, ⁸⁹Y), ATR-IR spectroscopy, and single-crystal X-ray diffraction.

Protocol 2: Synthesis of a Thorium(IV) Chloride Adduct [11]

This protocol details a method for producing anhydrous thorium(IV) tetrahalide complexes, which can serve as precursors for organometallic thorium compounds.[11]

-

Materials:

-

Th(NO₃)₄(H₂O)ₓ (x ≥ 4)

-

Concentrated Hydrochloric Acid

-

Me₃SiCl

-

Dimethoxyethane (DME)

-

-

Procedure:

-

React Th(NO₃)₄(H₂O)ₓ with concentrated hydrochloric acid to produce ThCl₄(H₂O)₄.

-

Dry the resulting ThCl₄(H₂O)₄ with Me₃SiCl in DME to produce the ThCl₄(DME)₂ complex.

-

The anhydrous ThCl₄(DME)₂ can then be used as a precursor in subsequent reactions with this compound sources to form thorium this compound complexes.

-

Structural Characterization and Data

The structural elucidation of this compound complexes is crucial for understanding their reactivity. Techniques such as single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and IR spectroscopy are routinely employed for this purpose.[5][12]

Spectroscopic Characterization

-

NMR Spectroscopy: ¹³C NMR spectroscopy is particularly informative for characterizing this compound complexes, with the chemical shift of the this compound carbon providing insight into the electronic environment of the M-C bond.[13][14] Paramagnetic lanthanide and actinide complexes often exhibit large chemical shift ranges in their NMR spectra.[10]

-

IR Spectroscopy: The vibrational frequencies observed in IR spectra can provide information about the strength and nature of the metal-carbon bond.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for a selection of lanthanide and actinide this compound and related complexes, derived from single-crystal X-ray diffraction studies.

| Complex | Metal | M-C (Å) | P-C-P (°) | Reference |

| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | Y | 2.357(3) | 135.46(7) | |

| [Y{C(PPh₂NSiMe₃)₂}(CpᵗBu)(THF)] | Y | 2.36 (avg) | 136.421(8) | |

| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | Y | 2.37 (avg) | 131.43(10) | |

| [Dy{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | Dy | 2.36 (avg) | 131.4 (avg) | |

| [La{CH(PPh₂NMes)₂}(I)₂(THF)₂] | La | 2.64 (avg) | - | [4] |

| [La{C(PPh₂NMes)₂}(I)(THF)₃] | La | 2.45 (avg) | 132.8 (avg) | [4] |

Table 1: Selected Bond Lengths and Angles for Lanthanide this compound and Methanediide Complexes.

| Complex | Metal | M-C (Å) | M-C-Si (°) | Reference |

| [U(C₅Me₅)₂{CH(SiMe₃)}] | U | 2.45 (avg) | 118.5 (avg) | |

| [Th(C₅Me₅)₂{CH(SiMe₃)}] | Th | 2.52 (avg) | 117.9 (avg) | |

| [U{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | U | 2.38 (avg) | - | |

| [Th{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | Th | 2.45 (avg) | - |

Table 2: Selected Bond Lengths and Angles for Actinide this compound and Methanediide Complexes.

Role of this compound in Catalysis and C-H Activation

This compound ligands are not merely structural components; they are often intimately involved in the mechanisms of important catalytic reactions, particularly those involving C-H bond activation.

C-H Bond Activation

The activation of C-H bonds, which are typically inert, is a significant challenge in chemistry.[12] Organometallic complexes, including those with this compound ligands, can facilitate this process through various mechanisms, such as sigma-bond metathesis.[5][12] In this reaction, a metal-alkyl (such as a metal-methyl) bond reacts with a C-H bond, leading to the formation of a new metal-alkyl bond and the release of methane.[5] This process is particularly relevant for early transition metals and f-block elements that are not well-suited for oxidative addition/reductive elimination pathways.[5]

Catalytic Cycles

While direct observation of this compound intermediates in many catalytic cycles is challenging, their involvement is often inferred from mechanistic studies and computational modeling.

Sigma-Bond Metathesis Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for C-H activation and functionalization via sigma-bond metathesis, a process where a metal-methyl complex can act as the active catalyst.

In this cycle, a metal-methanide complex activates a C-H bond of a substrate (R-H) via sigma-bond metathesis, releasing methane and forming a new metal-alkyl ([M]-R) species. This intermediate then reacts with a functionalizing agent (Y-X) to yield the desired product (R-Y) and a metal species ([M]-X) that can be converted back to the active this compound catalyst.

Applications in Drug Development and Discovery

Organometallic compounds are increasingly being explored for their therapeutic potential, with applications ranging from anticancer agents to antimicrobial drugs.[15] The unique properties of metal centers, such as their variable oxidation states and coordination geometries, offer opportunities for designing novel drugs with unique mechanisms of action.[15] While specific applications of this compound complexes in drug development are still emerging, the principles of organometallic drug design and discovery are highly relevant.

Workflow for Organometallic Catalyst Discovery and Screening

The discovery of new and efficient organometallic catalysts, including those based on this compound complexes, is often accelerated through high-throughput screening (HTS) methodologies. The following workflow outlines a typical process for the synthesis and screening of organometallic catalysts.

This workflow begins with the rational design and synthesis of ligands, followed by the preparation of the organometallic (e.g., this compound) complexes. After thorough characterization, these complexes are subjected to high-throughput screening to evaluate their catalytic performance in a target reaction. Data analysis identifies promising "hits," which then undergo further optimization and scale-up for practical applications.

Conclusion

The this compound ligand, in its simplicity, plays a complex and vital role in organometallic chemistry. From facilitating the synthesis of novel f-block element complexes to participating in the intricate dance of catalytic C-H activation, its influence is far-reaching. This guide has provided a technical overview of the synthesis, structure, and reactivity of this compound-containing compounds, highlighting their importance in both fundamental research and applied chemistry. As our understanding of organometallic reaction mechanisms continues to deepen, the strategic use of the this compound ligand will undoubtedly lead to the development of more efficient catalysts and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sigma-bond metathesis - Wikipedia [en.wikipedia.org]

- 4. schrodinger.com [schrodinger.com]

- 5. researchgate.net [researchgate.net]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 10. Activation of alkanes with organotransition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. | Semantic Scholar [semanticscholar.org]

- 12. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ia801300.us.archive.org [ia801300.us.archive.org]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

Spectroscopic Signature of the Methanide Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methanide anion (CH₃⁻), the simplest carbanion, represents a cornerstone in understanding the principles of organic chemistry and reaction mechanisms. Despite its fundamental importance, its high reactivity and transient nature make direct spectroscopic characterization challenging. This technical guide provides a comprehensive overview of the spectroscopic signature of the this compound anion, focusing on experimentally determined properties and theoretical calculations. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of the underlying principles and experimental workflows.

Core Spectroscopic Data

The primary experimental technique for probing the spectroscopic properties of the this compound anion has been gas-phase photoelectron spectroscopy. This method provides crucial information about the electron affinity of the methyl radical (CH₃•) and the vibrational structure of the this compound anion.

Table 1: Electronic and Vibrational Properties of this compound (CH₃⁻) and its Isotopologue (CD₃⁻)

| Property | Species | Experimental Value | Theoretical Value | Reference |

| Electron Affinity (EA) | CH₃• | 0.093 ± 0.003 eV | 0.08 eV | [1][2] |

| CD₃• | 0.082 ± 0.004 eV | - | [1][2] | |

| Umbrella Mode Vibrational Frequency (ν₂) | CH₃⁻ | 444 ± 13 cm⁻¹ | - | [1][2] |

| CD₃⁻ | 373 ± 12 cm⁻¹ | - | [1][2] | |

| Inversion Splitting | CH₃⁻ | 21 ± 5 cm⁻¹ | - | [1][2] |

| CD₃⁻ | 6 ± 4 cm⁻¹ | - | [1][2] |

Theoretical Vibrational Frequencies

Experimental Protocols

The primary method for generating and characterizing the this compound anion in the gas phase is through photoelectron spectroscopy. The general workflow involves the creation of the anion, mass selection, and subsequent photodetachment and analysis of the ejected electrons.

Generation of Gas-Phase this compound Anions

This compound anions are typically generated in a pulsed discharge source. A precursor gas mixture, often containing methane or a related organic compound, is subjected to an electrical discharge. This process creates a plasma containing a variety of ions and radicals. The this compound anions are formed within this plasma and are then extracted into a high-vacuum chamber.

Photoelectron Spectroscopy of this compound Anions

The experimental setup for anion photoelectron spectroscopy typically consists of the following components:

-

Ion Source: A pulsed discharge nozzle or a similar source to generate the this compound anions.

-

Time-of-Flight (TOF) Mass Spectrometer: The generated ions are accelerated into a flight tube where they separate based on their mass-to-charge ratio. This allows for the specific selection of the this compound anion (m/z = 15) for analysis.

-

Interaction Region: The mass-selected this compound anions are intersected by a monochromatic laser beam. The energy of the laser photons is sufficient to detach an electron from the anion.

-

Electron Energy Analyzer: The kinetic energy of the photodetached electrons is measured. A common type of analyzer is a "magnetic bottle" spectrometer, which uses a strong magnetic field to collect and guide the electrons towards a detector.

-

Detector: The number of electrons at each kinetic energy is recorded, generating a photoelectron spectrum.

The binding energy of the electron is then determined by the equation:

Binding Energy = Photon Energy - Electron Kinetic Energy

The photoelectron spectrum reveals the electron affinity of the corresponding neutral radical and provides information about the vibrational energy levels of the anion.

Visualizations

Experimental Workflow for Photoelectron Spectroscopy of this compound Anion

Structural Relationship between this compound Anion and Methyl Radical

The photoelectron spectrum of the this compound anion provides direct evidence for the structural change upon electron detachment. The long vibrational progression observed in the umbrella mode (ν₂) indicates a significant change in geometry from the pyramidal this compound anion to the planar methyl radical.

Conclusion

The spectroscopic signature of the this compound anion is primarily defined by its electron affinity and the vibrational frequency of its umbrella mode, as determined by photoelectron spectroscopy. These experimental findings, supported by theoretical calculations, confirm its pyramidal geometry and provide valuable insights into its electronic structure and bonding. Further research, particularly in the area of gas-phase infrared spectroscopy, would be beneficial to fully characterize all vibrational modes of this fundamental chemical species. The data and methodologies presented in this guide serve as a critical resource for researchers in various scientific disciplines, from fundamental chemistry to drug development, where the behavior of carbanions plays a crucial role.

References

An In-depth Technical Guide to Methanide Salt Chemistry for Researchers and Drug Development Professionals

An Introduction to the Core Principles, Synthesis, and Application of Methanide Salts

This compound salts, a class of organometallic compounds characterized by a carbanionic center, are pivotal reagents and intermediates in modern organic synthesis. Their inherent nucleophilicity and reactivity have established them as indispensable tools for the construction of complex molecular architectures, including those found in medicinally relevant compounds. This technical guide provides a comprehensive overview of the fundamental chemistry of this compound salts, with a focus on their synthesis, structural characterization, and reactivity. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile class of molecules.

Core Concepts in this compound Salt Chemistry

This compound salts are ionic compounds containing a negatively charged carbon atom, a carbanion. The simplest this compound is the methyl anion (CH₃⁻), the conjugate base of methane.[1] However, the term "this compound" in synthetic chemistry often refers to more complex structures where the carbanionic character is stabilized by adjacent electron-withdrawing groups or heteroatoms. These stabilizing groups delocalize the negative charge, rendering the this compound salt more stable and manageable.

Common classes of this compound salts include those stabilized by phosphorus (phosphonium ylides), sulfur (sulfonium ylides), and cyano groups. The nature of the stabilizing group profoundly influences the reactivity and stereochemical outcome of their reactions.

Phosphonium Ylides: These are neutral, dipolar molecules containing a negatively charged carbon adjacent to a positively charged phosphorus atom. They are most renowned for their central role in the Wittig reaction. Phosphonium ylides can be categorized as stabilized or non-stabilized. Stabilized ylides contain an electron-withdrawing group (e.g., a carbonyl group) on the carbanionic carbon, which delocalizes the negative charge through resonance. Non-stabilized ylides lack such groups and are generally more reactive.

Sulfonium Ylides: Analogous to phosphonium ylides, sulfonium ylides feature a carbanion adjacent to a positively charged sulfur atom. They are also valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes.

Cyanomethanides: The presence of one or more cyano groups can effectively stabilize a carbanion. Tricyanothis compound, [C(CN)₃]⁻, is a well-known example of a highly stabilized this compound.[2]

Synthesis of this compound Salts

The synthesis of this compound salts typically involves the deprotonation of a suitable precursor using a strong base. The choice of base and reaction conditions is critical and depends on the acidity of the precursor.

Synthesis of Phosphonium Ylides (Wittig Reagents)

Phosphonium ylides are generally prepared in a two-step sequence starting from an alkyl halide and triphenylphosphine.

Step 1: Formation of the Phosphonium Salt The first step is the quaternization of triphenylphosphine via an SN2 reaction with an alkyl halide.[2] This reaction is typically performed by heating the reactants in a non-polar solvent like toluene or benzene. The resulting phosphonium salt precipitates out of the solution upon cooling and can be isolated by filtration.[2]

Step 2: Deprotonation to Form the Ylide The phosphonium salt is then deprotonated using a strong base to generate the ylide. The choice of base depends on the acidity of the α-proton of the phosphonium salt. For non-stabilized ylides, strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[3] For stabilized ylides, weaker bases like sodium ethoxide or sodium hydroxide are often sufficient.

Synthesis of a Cyapho(dicyano)this compound Salt

A specific example is the synthesis of the cyapho(dicyano)this compound salt, [K(18-crown-6)][C(CN)₂(CP)], which proceeds through a Michael addition-elimination pathway.[2]

Experimental Protocol: Synthesis of [K(18-crown-6)][C(CN)₂(CP)] [2]

-

Reaction Setup: All manipulations are performed under an inert atmosphere using standard Schlenk techniques or in a glovebox. Tetrahydrofuran (THF) is dried and degassed prior to use.

-

Formation of the Intermediate: A solution of [Na(18-crown-6)][PH₂] in THF is added to a solution of 1,1-diethoxy-2,2-dicyanoethylene in THF at -78 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The formation of the intermediate, [Na(18-crown-6)][HP{C(OEt)=C(CN)₂}], can be monitored by ³¹P NMR spectroscopy.

-

Deprotonation: The solution containing the intermediate is cooled to -78 °C, and a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF is added.

-

Isolation: The reaction mixture is allowed to warm to 0 °C and stirred for 2 days. The solvent is removed under vacuum, and the resulting solid is washed with diethyl ether and dried to yield the product, [K(18-crown-6)][C(CN)₂(CP)].

Structural Characterization of this compound Salts

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and bonding in this compound salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing this compound salts in solution.

-

¹H NMR: Provides information about the proton environment in the molecule. The chemical shift of the proton on the carbanionic carbon is particularly informative.

-

¹³C NMR: Allows for the direct observation of the carbanionic carbon. The chemical shift of this carbon is highly dependent on the nature of the substituents and the degree of charge delocalization. Coupling between the carbanionic carbon and adjacent heteroatoms (e.g., ³¹P in phosphonium ylides) provides valuable structural information.[4]

-

³¹P NMR: For phosphonium ylides and their precursor salts, ³¹P NMR is essential for confirming the identity and purity of the compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound salt. The stretching frequencies of the groups attached to the carbanionic center can provide insight into the electronic structure. For example, in cyanomethanides, the C≡N stretching frequency can indicate the degree of charge delocalization. In sulfonyl-stabilized methanides, the S=O stretching frequencies are characteristic.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound salts, including bond lengths, bond angles, and the overall molecular geometry.[6] This technique is particularly important for understanding the nature of the bonding between the carbanionic carbon and the adjacent heteroatom. For air- and moisture-sensitive compounds, special handling techniques are required, such as mounting the crystals in an inert oil under a protective atmosphere.[6]

Quantitative Data

The following tables summarize key quantitative data for representative this compound salts.

Table 1: Selected Bond Lengths and Angles for this compound Salts

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| [K(18-crown-6)][C(CN)₂(CP)] | C-P | 1.553(2) | P-C-C | 120.79(18) | [2] |

| C-C | 1.390(3) | C-C-C | 117.98(18) | [2] | |

| [H₂C(PPh₂=NSiMe₃)(SO₂Ph)] | C-S | 1.781(2) | S-C-P | 117.2(1) | [7] |

| C-P | 1.844(2) | [7] | |||

| Bis(triphenylphosphine)iminium chloride | P-N | 1.58 | P-N-P | 130-180 | [8] |

Table 2: Selected NMR Spectroscopic Data for Phosphonium Ylides

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| Dimethyl-2-[4-bromophenyl phenylcarbamate-N-yl]-3-(triphenylphosphoranylidene)butanedioate (Major isomer) | CDCl₃ | ¹H | 5.00 (d) | ³JPH = 19.6 | [4] |

| ¹³C | 41.07 (d) | ¹JPC = 135.8 | [4] | ||

| ³¹P | 24.81 | [4] | |||

| 1-hydroxypropyltriphenylphosphonium triflate | CDCl₃ | ¹H | 5.76-5.67 (m) | [9] | |

| ¹³C | 69.7 (d) | J = 60.4 | [9] | ||

| ³¹P | 21.0 | [9] |

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |

| C≡N (in cyanomethanides) | Stretch | 2260 - 2200 | Medium to Strong | [10] |

| S=O (in sulfonium ylides) | Asymmetric Stretch | 1200 - 1100 | Strong | [5][11] |

| Symmetric Stretch | 1070 - 1030 | Strong | [5][11] | |

| P=C (in phosphonium ylides) | Stretch | ~900 | Variable | [12] |

Reactivity and Applications

This compound salts are highly versatile reagents in organic synthesis. Their utility stems from the nucleophilicity of the carbanionic center.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes. The reaction proceeds through the nucleophilic attack of a phosphonium ylide on the carbonyl carbon, followed by a series of steps leading to the formation of an alkene and triphenylphosphine oxide.[13] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[14]

Applications in Drug Development

The ability to form carbon-carbon bonds with high stereocontrol makes this compound salt chemistry, particularly the Wittig reaction, a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[15] Ylides serve as key intermediates in the synthesis of various natural products and their analogs, many of which possess significant biological activity.[16] The formation of specific salt forms of a drug molecule is a critical step in drug development to optimize properties such as solubility, stability, and bioavailability.[8] While this compound salts themselves are not typically the final drug form, their role as reactive intermediates in the synthesis of APIs is crucial.[15]

Visualizations

Reaction Pathway: The Wittig Reaction

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. azooptics.com [azooptics.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. mlunias.com [mlunias.com]

- 16. Ylide - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Lanthanide Methanide Complexes: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of lanthanide methanide and related complexes, which are of significant interest in fields ranging from single-molecule magnetism to catalysis. The protocols outlined herein are based on established literature procedures and are intended to be a comprehensive resource for researchers in both academic and industrial settings.

I. Overview of Synthetic Strategies

The synthesis of lanthanide this compound complexes typically involves the reaction of a lanthanide precursor, most commonly a halide salt, with a salt of the desired this compound or methanediide ligand. These reactions are performed under strictly anhydrous and anaerobic conditions to prevent the formation of oxo-bridged or hydrolyzed byproducts. The choice of solvent and reaction temperature is crucial for achieving good yields and crystalline products.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of representative lanthanide bis(phosphinimino)this compound and methanediide complexes, providing a comparative overview of different synthetic approaches.

| Product | Lanthanide Precursor | Ligand Salt | Solvent | Reaction Conditions | Yield (%) | Reference |

| [Dy{CH(PPh₂NSiMe₃)₂}(I)₂(THF)] | "[Dy(Bn)₂(I)(THF)₃]" (in situ) | H₂C(PPh₂NSiMe₃)₂ | Toluene | -78 °C to RT | Not Reported | [1] |

| [La{CH(PPh₂NMes)₂}(I)₂(THF)₂] | [La(I)₃(THF)₄] | [K{CH(PPh₂NMes)₂}] | THF | Not Specified | Not Reported | [1] |

| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | NaCp·0.25THF | THF | Room Temperature, overnight | 43 | [2] |

| [Y{C(PPh₂NSiMe₃)₂}(CpᵗBu)(THF)] | [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | KCpᵗBu | THF | RT for 2h, then 50°C for 2h | 46 | [2] |

| [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] | [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] | KCp | THF | RT for 2h, then 75°C for 8h | 28 | [2] |

III. Detailed Experimental Protocol: Synthesis of a Yttrium Bis(phosphinimino)this compound Cyclopentadienyl Complex

This protocol describes the synthesis of [Y{C(PPh₂NSiMe₃)₂}(Cp)(THF)] as a representative example of a salt metathesis reaction for the formation of a lanthanide this compound complex.[2]

Materials:

-

[Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] (274 mg, 0.30 mmol)

-

NaCp·0.25THF (32 mg, 0.30 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Anhydrous Toluene

-

All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.

Procedure:

-

Reaction Setup: In a glovebox, combine [Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂] (274 mg, 0.30 mmol) and NaCp·0.25THF (32 mg, 0.30 mmol) in a vial.

-

Solvent Addition: Add 5 mL of anhydrous THF to the vial.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: a. Separate the precipitate by centrifugation. b. Remove all volatile components from the supernatant under vacuum.

-